Methoxymethyl acetate chemical properties and reactivity
Methoxymethyl acetate chemical properties and reactivity
An In-depth Technical Guide to Methoxymethyl Acetate (B1210297): Chemical Properties and Reactivity
Introduction
Methoxymethyl acetate (MMA), also known as methyl 2-methoxyacetate, is a carboxylate ester with significant applications as a solvent and a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its unique combination of an ether and an ester functional group imparts specific chemical properties and reactivity profiles that are of great interest to researchers and professionals in drug development and chemical synthesis. This guide provides a comprehensive overview of the core chemical properties, reactivity, and relevant experimental protocols for methoxymethyl acetate.
Chemical and Physical Properties
Methoxymethyl acetate is a clear, colorless to slightly brown liquid with a characteristic fruity odor.[1] Its physical and chemical properties are summarized in the table below, providing a quantitative basis for its application in various experimental and industrial settings.
| Property | Value | Source(s) |
| IUPAC Name | methyl 2-methoxyacetate | [2] |
| Synonyms | Methoxyacetic acid methyl ester, Methyl α-methoxyacetate | [3][4] |
| CAS Number | 6290-49-9 | [1][2] |
| Molecular Formula | C₄H₈O₃ | [1][2] |
| Molecular Weight | 104.10 g/mol | [2][4] |
| Appearance | Clear colorless to slightly brown liquid | [1] |
| Boiling Point | 129-130 °C | [4] |
| Density | 1.051 g/mL at 25 °C | [4] |
| Refractive Index | n20/D 1.396 | [4] |
| Flash Point | 35 °C (95 °F) - closed cup | [4] |
| Water Solubility | Soluble | [1] |
| Solubility in other solvents | Soluble in Chloroform, Methanol (B129727) |
Reactivity and Stability
The reactivity of methoxymethyl acetate is primarily dictated by its ester functional group, making it susceptible to hydrolysis under both acidic and basic conditions.
Hydrolysis
In the presence of strong acids or bases, methoxymethyl acetate undergoes hydrolysis to yield methoxyacetic acid and methanol.[5] This reaction is a critical consideration in its use as a solvent or in synthetic pathways where acidic or basic conditions are present. The reaction is reversible, but the equilibrium can be driven towards the products by controlling the reaction conditions.
Incompatibilities and Hazards
Methoxymethyl acetate is incompatible with strong oxidizing agents, acids, and bases.[6] It is a flammable liquid and vapor (Flam. Liq. 3), and its vapors can form explosive mixtures with air.[2][7] Therefore, it must be stored away from heat, sparks, open flames, and other sources of ignition.[3][7] Hazardous decomposition products upon combustion include carbon monoxide (CO) and carbon dioxide (CO₂).[6][7]
Experimental Protocols
Synthesis of Methoxymethyl Acetate
A common laboratory-scale synthesis involves the methoxylation of methyl chloroacetate (B1199739) using sodium methoxide (B1231860).[8]
Materials:
-
Methyl chloroacetate
-
Sodium methoxide
-
Methanol (as solvent)
-
Reaction vessel with stirring and temperature control
-
Distillation apparatus
Procedure:
-
Charge the reaction vessel with sodium methoxide dissolved in methanol.
-
While stirring, slowly add methyl chloroacetate to the sodium methoxide solution.
-
Initially, control the temperature to approximately 30 °C. After the initial exothermic reaction subsides, raise the temperature to and maintain it at about 70 °C to continue the reaction.[8]
-
Monitor the reaction progress by checking the pH. If the pH drops below 9, additional sodium methoxide may be required.
-
Upon completion, the product, methoxymethyl acetate, is isolated from the reaction mixture by distillation. The primary byproduct, sodium chloride, remains in the distillation pot.[1]
Purity Analysis by Gas Chromatography (GC)
The purity of synthesized methoxymethyl acetate can be determined using gas chromatography.
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID).
-
Capillary column suitable for polar compounds (e.g., a wax or polyethylene (B3416737) glycol-based column).
-
Carrier gas (e.g., Helium, Nitrogen).
Procedure:
-
Sample Preparation: Prepare a dilute solution of the methoxymethyl acetate sample in a suitable solvent (e.g., methanol or dichloromethane). Create a series of standards of known concentrations for calibration.
-
GC Conditions (Typical):
-
Injector Temperature: 200 °C
-
Detector Temperature: 250 °C
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 150 °C.
-
Carrier Gas Flow: 1-2 mL/min.
-
-
Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
-
Data Interpretation: Identify the peak corresponding to methoxymethyl acetate based on its retention time, as determined by running a pure standard. Calculate the purity by comparing the peak area of the product to the total area of all peaks in the chromatogram.
Applications in Research and Drug Development
Methoxymethyl acetate serves as a valuable intermediate in organic synthesis. Its bifunctional nature allows for diverse chemical transformations. In the pharmaceutical industry, it is used in the synthesis of complex molecules, including Vitamin B6 and certain sulfonamides.[9] Its properties as a solvent are also utilized in formulations for paints, coatings, and adhesives.[1]
Safety and Handling
Due to its flammability and potential for irritation, proper safety precautions are essential when handling methoxymethyl acetate.
-
Personal Protective Equipment (PPE): Wear safety glasses or goggles, chemical-resistant gloves, and a lab coat.[10]
-
Ventilation: Use only in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[3]
-
Handling: Ground and bond containers when transferring material to prevent static discharge. Use spark-proof tools and explosion-proof equipment.[3]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances and sources of ignition. Keep containers tightly closed in a designated flammables area.[3][7]
-
First Aid: In case of eye or skin contact, flush immediately with plenty of water for at least 15 minutes and seek medical attention.[3] If inhaled, move to fresh air. If ingested, seek immediate medical assistance.[3]
References
- 1. guidechem.com [guidechem.com]
- 2. Methyl methoxyacetate | C4H8O3 | CID 80507 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. Methyl methoxyacetate 99 6290-49-9 [sigmaaldrich.com]
- 5. Methyl acetate - Wikipedia [en.wikipedia.org]
- 6. Methyl methoxyacetate(6290-49-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. Methoxymethyl acetate | 4382-76-7 | Benchchem [benchchem.com]
- 9. CN104119228B - A kind of method of synthesizing methoxy methyl acetate - Google Patents [patents.google.com]
- 10. tcichemicals.com [tcichemicals.com]
